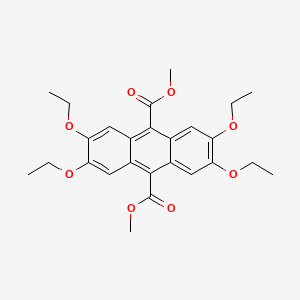
Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate is a chemical compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photophysics, and as intermediates in organic synthesis . This particular compound is characterized by its unique structure, which includes multiple ethoxy groups and carboxylate esters, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate typically involves the esterification of anthracene derivatives. One common method includes the reaction of 2,3,6,7-tetraethoxyanthracene with dimethyl oxalate under acidic conditions to form the desired dicarboxylate ester .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar esterification processes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Scientific Research Applications
Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate involves its interaction with various molecular targets. The ethoxy and carboxylate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes or other proteins, although detailed pathways are still under investigation .
Comparison with Similar Compounds
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and applications in photophysics.
2,3,6,7-Tetramethoxyanthracene: Similar in structure but with methoxy groups instead of ethoxy, affecting its reactivity and applications.
Properties
CAS No. |
89927-45-7 |
|---|---|
Molecular Formula |
C26H30O8 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate |
InChI |
InChI=1S/C26H30O8/c1-7-31-19-11-15-16(12-20(19)32-8-2)24(26(28)30-6)18-14-22(34-10-4)21(33-9-3)13-17(18)23(15)25(27)29-5/h11-14H,7-10H2,1-6H3 |
InChI Key |
DLMHZDKXXZGKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OCC)C(=O)OC)OCC)OCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


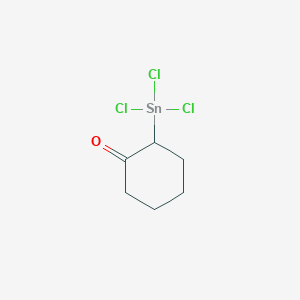
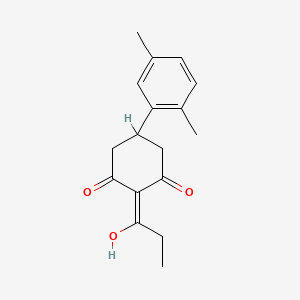
![7,7-Diiodobicyclo[2.2.1]hept-2-ene](/img/structure/B14388128.png)
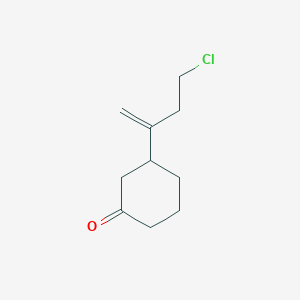
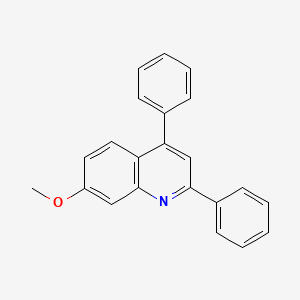
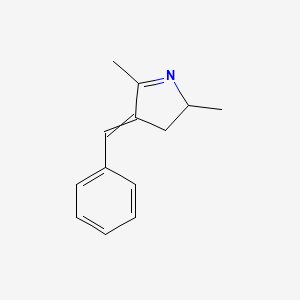
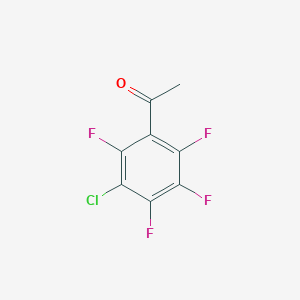
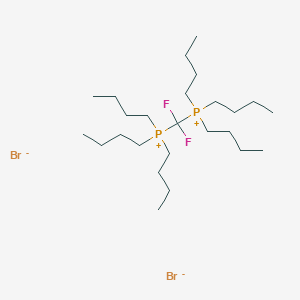
![2-[(Morpholin-4-yl)methylidene]butanal](/img/structure/B14388164.png)
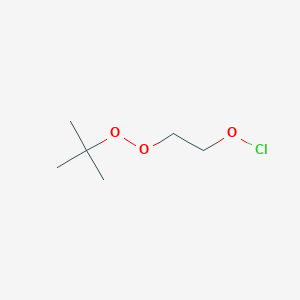
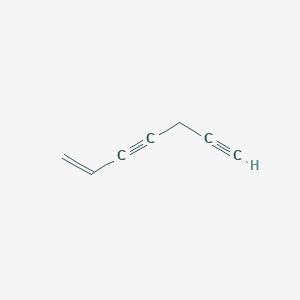
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14388180.png)


